Methyl indolizine-5-carboxylate
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Overview
Description
Methyl indolizine-5-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl indolizine-5-carboxylate typically involves the cyclization of pyridine derivatives with suitable reagents. One common method is the reaction of pyridine with an alkylating agent, followed by cyclization using a base. For example, the reaction of 2-pyridinecarboxaldehyde with methyl iodide in the presence of a base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl indolizine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indolizine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indolizine derivatives
Scientific Research Applications
Methyl indolizine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: this compound derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl indolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered nitrogen-containing ring with diverse applications.
Quinoline: A bicyclic compound with significant medicinal chemistry applications
Uniqueness: Methyl indolizine-5-carboxylate stands out due to its unique structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl indolizine-5-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h2-7H,1H3 |
InChI Key |
MASNXMYMWGWREF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC=CN21 |
Origin of Product |
United States |
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